Cas no 896522-90-0 (3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one)
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one dihydrochloride
- 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one
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- MDL: MFCD06742065
- Inchi: 1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2
- InChI Key: LPTWWXFTXFKZFT-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=CC=CC=C2)CC1)(=O)CCN
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A639998-25mg |
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639998-50mg |
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A639998-250mg |
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 250mg |
$ 295.00 | 2022-06-07 | ||
| 1PlusChem | 1P01A8RN-50mg |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 50mg |
$132.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-100mg |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 100mg |
$170.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-250mg |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 250mg |
$218.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-500mg |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 500mg |
$362.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-1g |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 1g |
$495.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-2.5g |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 2.5g |
$918.00 | 2025-03-04 | |
| 1PlusChem | 1P01A8RN-5g |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
896522-90-0 | 95% | 5g |
$1339.00 | 2024-04-20 |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one Suppliers
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Additional information on 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one
Professional Introduction to 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one (CAS No. 896522-90-0)
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 896522-90-0, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates both amino and phenylpiperazine functional groups, which are well-known for their role in modulating biological pathways and interactions.
The pharmacological relevance of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one stems from its ability to interact with various target proteins and enzymes. Recent studies have highlighted its potential as a scaffold for developing novel therapeutic agents. Specifically, the phenylpiperazine moiety is a common pharmacophore in many psychoactive drugs, known for its ability to influence neurotransmitter systems. This makes the compound a promising candidate for further investigation in the treatment of neurological and psychiatric disorders.
In the realm of drug discovery, the synthesis and characterization of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize its production, ensuring high purity and yield. These efforts are crucial for facilitating subsequent preclinical and clinical studies. The compound's structural features allow for modifications that can enhance its pharmacokinetic properties, making it a versatile tool for medicinal chemists.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one. Molecular docking studies have been conducted to identify potential binding interactions with therapeutic targets. These studies suggest that the compound may exhibit efficacy in modulating pathways associated with inflammation, pain, and neurotransmitter release. Such insights are invaluable for guiding the design of next-generation drugs.
The role of 4-phenylpiperazine derivatives in medicinal chemistry cannot be overstated. This particular moiety has been extensively studied for its potential to act as an intermediate in the synthesis of bioactive molecules. The presence of both amino and carbonyl groups in 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one provides multiple sites for chemical modification, allowing researchers to fine-tune its biological profile.
Current research is also exploring the synthetic pathways that can be employed to produce derivatives of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one. These derivatives may offer improved solubility, stability, or target specificity. For instance, modifications to the phenyl ring or the piperazine nitrogen atoms could lead to compounds with enhanced pharmacological properties. Such modifications are often guided by structural analog studies and high-throughput screening techniques.
The development of novel pharmaceuticals relies heavily on a deep understanding of molecular interactions at the atomic level. In this context, X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structure-function relationships of 3-amino-1-(4-phenylpiperazin-1-y)propan--1-one. These techniques provide detailed insights into how the compound interacts with biological targets, which is essential for optimizing its therapeutic potential.
The future prospects for 3-amino--(4--phenyl--pyrazin--yI)--propa-n--l--one are promising, given its diverse structural features and potential applications. As research continues, new synthetic strategies and pharmacological insights are expected to emerge. These advancements will likely contribute to the development of innovative treatments for a range of diseases.
In conclusion, 3-amino--(4--phenyl--pyrazin--yI)--propa-n--l--one (CAS No. 896522--90--0) represents a significant compound in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features and biological interactions make it a valuable subject of study in drug discovery research. As our understanding of molecular mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future medical treatments.
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